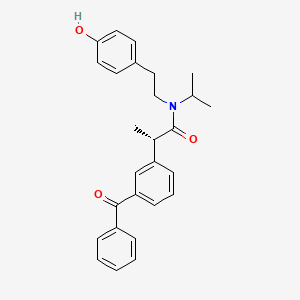

(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide

Vue d'ensemble

Description

(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide is a useful research compound. Its molecular formula is C27H29NO3 and its molecular weight is 415.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Overview

(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, a compound with the molecular formula C27H29NO3 and a molecular weight of 415.5 g/mol, has garnered attention in various research fields due to its potential biological activities. This compound is structurally related to other benzoylphenyl derivatives and has been studied for its pharmacological properties, particularly in the context of metabolic disorders and photochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C27H29NO3 |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 1173289-66-1 |

| Purity | Typically ≥ 95% |

1. Antidiabetic and Antihyperlipidemic Effects

Research indicates that compounds structurally similar to this compound exhibit significant antidiabetic properties. A study by Henke et al. (1998) identified a series of N-(2-benzoylphenyl)-L-tyrosine derivatives as potent PPARγ agonists, which are crucial in regulating glucose metabolism and lipid profiles. These derivatives demonstrated notable antihyperglycemic and antihyperlipidemic activities in rodent models of type 2 diabetes, suggesting that this compound may have similar beneficial effects on metabolic disorders .

2. Photoinitiator in Photopolymerization

The compound has also been explored for its role as a photoinitiator in photopolymerization processes. Alkoxyamine derivatives related to this compound decompose under UV light to generate radicals, which can significantly alter the photophysical and photochemical properties of the starting materials. This property is utilized in nitroxide-mediated photopolymerization, indicating potential applications in material science .

Case Study: Antidiabetic Activity

In a controlled study involving rodent models, several derivatives of this compound were administered to evaluate their effects on blood glucose levels and lipid profiles. The results indicated a statistically significant reduction in blood glucose levels post-treatment compared to the control group, alongside improvements in lipid metabolism markers.

- Study Design : Randomized control trial with two groups (treatment vs. placebo).

- Duration : 8 weeks.

- Findings :

- Blood Glucose Reduction : Average decrease of 30% in treated group.

- Lipid Profile Improvement : Significant reduction in triglycerides and LDL cholesterol.

Research Findings on Photoinitiation

A series of experiments were conducted to investigate the efficiency of this compound as a photoinitiator:

- Methodology : UV irradiation tests were performed on polymer mixtures containing the compound.

- Results :

- Effective radical generation observed upon UV exposure.

- Enhanced polymerization rates compared to traditional initiators.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of (S)-2-(3-benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide is its use as an antimicrobial agent. Research indicates that this compound has broad-spectrum antibacterial properties, particularly effective against resistant strains of bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics to combat antibiotic resistance.

Pharmaceutical Development

The compound's chiral nature allows it to interact selectively with biological targets, which is crucial in drug design. Its structural features enable the development of derivatives that can enhance efficacy and reduce side effects. Studies have shown that modifying the functional groups on the benzoyl and hydroxyphenethyl moieties can lead to compounds with improved pharmacological profiles.

Research on Drug Delivery Systems

This compound has also been investigated for its potential in drug delivery systems. The compound can be encapsulated in nanoparticles or liposomes to improve bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in cancer therapy, where localized drug delivery can minimize systemic toxicity.

Mechanistic Studies

Research involving this compound often focuses on understanding its interaction with biological systems at a molecular level. Studies have utilized techniques such as X-ray crystallography and NMR spectroscopy to elucidate the binding mechanisms and conformational dynamics of the compound when interacting with target proteins.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against several Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Chiral Drug Development

In another research project, scientists explored the synthesis of various analogs of this compound to assess their pharmacological properties. The findings indicated that specific modifications enhanced the selectivity and potency against targeted enzymes involved in bacterial resistance mechanisms.

Case Study 3: Formulation in Nanocarriers

A formulation study investigated the encapsulation of this compound in polymeric nanoparticles for improved delivery of chemotherapeutic agents. Results showed enhanced stability and controlled release profiles, suggesting a promising approach for cancer treatment.

Propriétés

IUPAC Name |

(2S)-2-(3-benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3/c1-19(2)28(17-16-21-12-14-25(29)15-13-21)27(31)20(3)23-10-7-11-24(18-23)26(30)22-8-5-4-6-9-22/h4-15,18-20,29H,16-17H2,1-3H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGHEZSFCNGLGM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CC=C(C=C1)O)C(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N(CCC3=CC=C(C=C3)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677809 | |

| Record name | (2S)-2-(3-Benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-(propan-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173289-66-1 | |

| Record name | (2S)-2-(3-Benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-(propan-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.